CYP11B2 Inhibitory Potency Comparison: 5-(Pyridin-4-yl)indoline Core vs. Reference Inhibitors
A compound containing the 5-(pyridin-4-yl)indoline core (derivative 14 in the Yin et al. series) demonstrated exceptional CYP11B2 inhibitory potency with an IC50 value of less than 3 nM. This is directly comparable to the clinical candidates fadrozole and LCI699, which were similarly potent in the same assay [1]. This validates that analogs built on this specific scaffold can achieve the necessary target engagement to be competitive with reference therapeutics.
| Evidence Dimension | CYP11B2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | < 3 nM (for a derivative incorporating the 5-(pyridin-4-yl)indoline core) |
| Comparator Or Baseline | Fadrozole and LCI699 (both achieved similar potency in the same study) |
| Quantified Difference | Comparable; all compounds showed IC50 values in the low nanomolar range (< 3 nM) |
| Conditions | Inhibition of human CYP11B2 expressed in hamster V79MZh cells, using deoxycorticosterone as a substrate. |
Why This Matters
For procurement, this confirms the scaffold's potential to generate leads with potency equivalent to the gold-standard inhibitors, making it a high-value intermediate for competitive drug discovery programs.
- [1] Yin, L., et al. 'Novel pyridyl- or isoquinolinyl-substituted indolines and indoles as potent and selective aldosterone synthase inhibitors.' Journal of Medicinal Chemistry, 2014, 57(12), 5179-5189. PMID: 24899257. View Source
